Glycine ethyl ester hydrochloride
Overview
Description
Glycine ethyl ester hydrochloride is a chemical compound with the molecular formula C4H9NO2·HCl. It is a derivative of glycine, an amino acid, and is commonly used in various chemical and pharmaceutical applications. This compound is known for its role as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Mechanism of Action
Target of Action
Glycine ethyl ester hydrochloride (GEE) primarily targets the carboxyl side chains of glutamate and aspartate on intact proteins . These amino acids play crucial roles in various biological processes, including protein synthesis and signal transduction.
Mode of Action
GEE operates by specifically derivatizing the carboxyl side chains of glutamate and aspartate on proteins . This process is facilitated by N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), a zero-length crosslinking agent used in bioconjugation, peptide synthesis, and protein crosslinking .
Biochemical Pathways
The specific derivatization of glutamate and aspartate by GEE affects the protein’s structure and function, thereby influencing various biochemical pathways . .
Pharmacokinetics
Given its water solubility , it is likely to be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic profile.
Result of Action
The derivatization of glutamate and aspartate residues can alter the protein’s structure and function, leading to various molecular and cellular effects . The exact outcomes depend on the specific proteins targeted and the biological context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of GEE. For instance, the derivatization reaction occurs readily under aqueous conditions at physiological pH . Moreover, GEE is water-soluble and may spread in water systems , suggesting that its action could be influenced by the hydration status of the tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycine ethyl ester hydrochloride can be synthesized through several methods. One common method involves the reaction of glycine with ethanol and hydrogen chloride. The process typically involves the following steps :
Preparation of Hydrochloric Acid-Ethanol Solution: Dehydrated ethanol is mixed with anhydrous hydrogen chloride to form a hydrochloric acid-ethanol solution.
Reaction with Glycine: Glycine is added to the hydrochloric acid-ethanol solution, and the mixture is allowed to react under controlled conditions.
Distillation and Recovery: After the reaction is complete, ethanol and ethyl formate are distilled and recovered.
Purification: The product is washed with an alcohol-ether mixture, filtered, concentrated, recrystallized, and vacuum-dried to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of reactors and distillation units to ensure efficient production and high yield .
Chemical Reactions Analysis
Types of Reactions
Glycine ethyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce glycine and ethanol.
Condensation Reactions: It can react with other compounds to form peptides and other organic molecules.
Common Reagents and Conditions
Hydrochloric Acid: Used in the synthesis and hydrolysis reactions.
Ethanol: Acts as a solvent and reactant in the synthesis process.
Nucleophiles: Various nucleophiles can be used in substitution reactions.
Major Products Formed
Glycine: Formed through hydrolysis.
Peptides: Formed through condensation reactions with other amino acids or compounds.
Scientific Research Applications
Glycine ethyl ester hydrochloride has a wide range of applications in scientific research, including :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving protein modification and carboxyl-footprinting of proteins.
Medicine: Serves as a precursor in the synthesis of anti-inflammatory drugs and other pharmaceuticals.
Industry: Utilized in the production of chrysanthemic acid and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Glycine Methyl Ester Hydrochloride: Similar in structure but contains a methyl ester group instead of an ethyl ester group.
Glycine Benzyl Ester Hydrochloride: Contains a benzyl ester group, making it more hydrophobic compared to glycine ethyl ester hydrochloride
Uniqueness
This compound is unique due to its balance of hydrophilicity and reactivity, making it suitable for a wide range of applications in both aqueous and organic environments. Its ability to modify proteins under physiological conditions also sets it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 2-aminoacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTWXQXDMWILOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052300 | |
Record name | Ethyl glycinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Glycine ethyl ester hydrochloride | |
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URL | https://haz-map.com/Agents/14440 | |
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CAS No. |
623-33-6 | |
Record name | Glycine ethyl ester hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GLYCINE ETHYL ESTER HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, ethyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl glycinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl glycinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.808 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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